molecular formula C13H11BrN2O2S B2376534 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide CAS No. 896680-79-8

2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2376534
CAS No.: 896680-79-8
M. Wt: 339.21
InChI Key: PDFCHOVKQYDQMU-UHFFFAOYSA-N
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Description

2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a bromobenzamido group attached to the thiophene ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of benzamide to form 4-bromobenzamide. This intermediate is then reacted with N-methylthiophene-3-carboxylic acid under appropriate conditions to yield the desired compound. The reaction conditions often involve the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as chromatography or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.

    Reduction: The bromobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzamido)-N-methylthiophene-3-carboxamide
  • 2-(4-fluorobenzamido)-N-methylthiophene-3-carboxamide
  • 2-(4-iodobenzamido)-N-methylthiophene-3-carboxamide

Uniqueness

2-(4-bromobenzamido)-N-methylthiophene-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c1-15-12(18)10-6-7-19-13(10)16-11(17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFCHOVKQYDQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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